4-(Piperazin-1-yl)-1H-indazole hydrochloride

Catalog No.
S8343145
CAS No.
M.F
C11H15ClN4
M. Wt
238.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperazin-1-yl)-1H-indazole hydrochloride

Product Name

4-(Piperazin-1-yl)-1H-indazole hydrochloride

IUPAC Name

4-piperazin-1-yl-1H-indazole;hydrochloride

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

InChI

InChI=1S/C11H14N4.ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;/h1-3,8,12H,4-7H2,(H,13,14);1H

InChI Key

XJLWMLIJTOSPHZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl

4-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound with the molecular formula C11H15ClN4C_{11}H_{15}ClN_{4} and a molecular weight of approximately 238.72 g/mol. It features a piperazine ring, a six-membered heterocyclic structure containing two nitrogen atoms, linked to an indazole core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. This compound is notable for its potential pharmacological applications, particularly in medicinal chemistry and drug development .

  • Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, which may enhance its biological activity.
  • Reduction: Reduction reactions can modify the indazole or piperazine rings, potentially altering the compound's pharmacological properties.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperazine rings, allowing for the development of derivatives with varied biological activities .

Research indicates that 4-(Piperazin-1-yl)-1H-indazole hydrochloride exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Antimicrobial Activity: The compound has shown promise in combating various bacterial strains.
  • Anti-inflammatory Properties: It may also play a role in reducing inflammation, making it a candidate for treating inflammatory disorders .

The synthesis of 4-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves several steps:

  • Formation of Indazole Core: The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole structure.
  • Introduction of Piperazine Moiety: Subsequent alkylation or acylation reactions are employed to attach the piperazine ring to the indazole core.
  • Hydrochloride Salt Formation: The final step usually involves converting the base form into its hydrochloride salt to enhance stability and solubility .

4-(Piperazin-1-yl)-1H-indazole hydrochloride has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: The compound is investigated as a biochemical probe to study cellular processes and mechanisms.
  • Material Science: It finds utility in developing new materials and chemical processes due to its unique structural properties .

Interaction studies involving 4-(Piperazin-1-yl)-1H-indazole hydrochloride focus on its binding affinity with various biological targets. Research suggests that it may interact with specific enzymes and receptors, influencing cellular signaling pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in various biological systems .

Similar Compounds

When comparing 4-(Piperazin-1-yl)-1H-indazole hydrochloride with similar compounds, several notable derivatives emerge:

Compound NameStructureUnique Features
1-(Piperidin-4-yl)-1H-indazoleContains a piperidine ring instead of piperazineDifferent pharmacological profile due to ring structure
4-(Piperazin-1-yl)-1H-indazoleNon-hydrochloride formMay exhibit different solubility and stability properties
3-(4-Methylpiperazin-1-yl)-indazoleContains a methyl group on the piperazine ringPotentially alters biological activity compared to 4-(Piperazin-1-yl)-1H-indazole hydrochloride

The uniqueness of 4-(Piperazin-1-yl)-1H-indazole hydrochloride lies in its specific combination of the piperazine and indazole rings, which may confer distinct pharmacological properties compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

238.0985242 g/mol

Monoisotopic Mass

238.0985242 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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